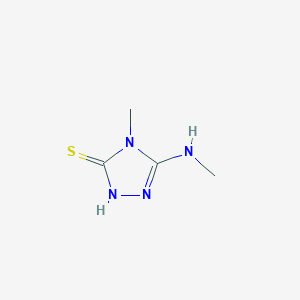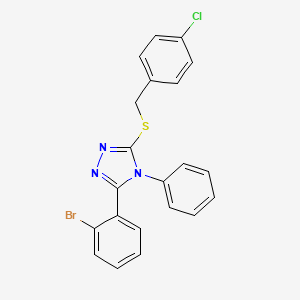
3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromophenyl group, a chlorobenzylthio group, and a phenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or other brominating agents.
Attachment of the chlorobenzylthio group: This can be done through a nucleophilic substitution reaction where a chlorobenzyl chloride reacts with a thiol group.
Final assembly: The final compound is obtained by coupling the bromophenyl, chlorobenzylthio, and phenyl groups to the triazole ring under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromophenyl or chlorobenzylthio groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the chlorobenzylthio group, which may result in different reactivity and biological activity.
5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole:
4-Phenyl-4H-1,2,4-triazole: A simpler compound without the bromophenyl and chlorobenzylthio groups, used as a basic building block in organic synthesis.
Propriétés
Formule moléculaire |
C21H15BrClN3S |
|---|---|
Poids moléculaire |
456.8 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15BrClN3S/c22-19-9-5-4-8-18(19)20-24-25-21(26(20)17-6-2-1-3-7-17)27-14-15-10-12-16(23)13-11-15/h1-13H,14H2 |
Clé InChI |
GDKZMFQBAGMWFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B11772678.png)
![Furo[2,3-d]pyrimidine](/img/structure/B11772683.png)
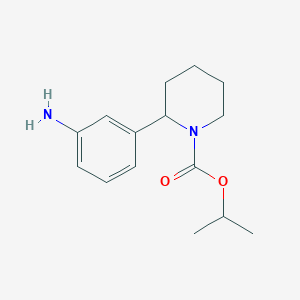

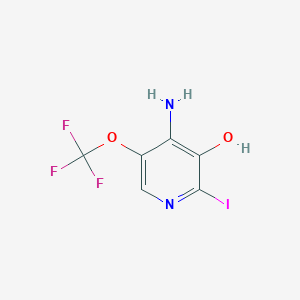
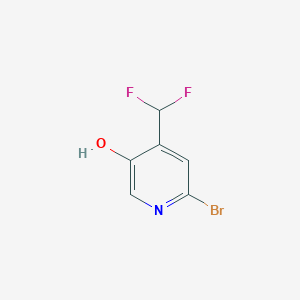
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11772704.png)
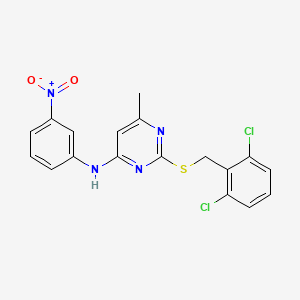
![3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11772718.png)
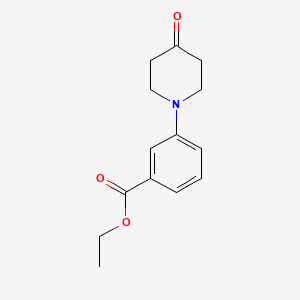
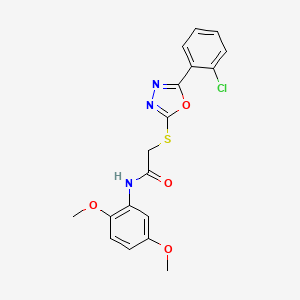
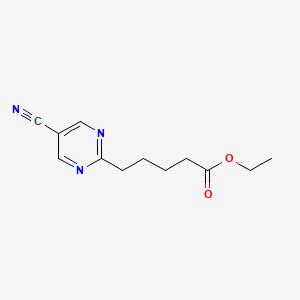
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
